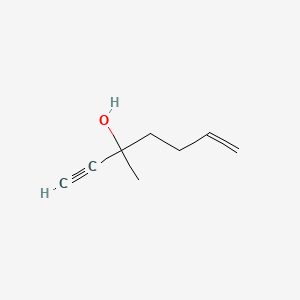

3-Methyl-6-hepten-1-yn-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylhept-6-en-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJVUJJZSINIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51193-99-8 | |

| Record name | 3-Methyl-6-hepten-1-yn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051193998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51193-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Reaction Pathways for 3 Methyl 6 Hepten 1 Yn 3 Ol

Propargylic Alcohol Synthesis Approaches and Mechanistic Considerations

The most fundamental approaches to synthesizing 3-methyl-6-hepten-1-yn-3-ol involve the creation of a new carbon-carbon bond between an acetylide nucleophile and a ketone electrophile.

Alkyne Addition Reactions and Analogous Synthetic Routes

The primary and most direct method for synthesizing this compound is the nucleophilic addition of an ethynyl (B1212043) group to a suitable ketone. The Grignard reaction is a classic and highly effective example of this transformation. numberanalytics.comyoutube.com In this route, an ethynyl Grignard reagent, such as ethynylmagnesium bromide, is reacted with allylacetone (also known as 5-hexen-2-one). evitachem.comchemicalbook.com

The mechanism involves the attack of the nucleophilic carbon of the ethynylmagnesium bromide on the electrophilic carbonyl carbon of allylacetone. This step forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup (e.g., with ammonium (B1175870) chloride) to yield the final tertiary propargylic alcohol. youtube.com The reaction is typically conducted in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to ensure the stability and reactivity of the Grignard reagent. evitachem.com

Utilization of Calcium Acetylide and Methyl Ketene (B1206846) as Key Intermediates

On an industrial scale, alternative sources for the acetylide anion are often employed. Calcium carbide (CaC₂) serves as an inexpensive and safe source of acetylene (B1199291). acs.org The Favorskii reaction, discovered by Russian chemist Alexei Yevgrafovich Favorskii, involves the reaction of an alkyne with a carbonyl compound under basic conditions. wikipedia.orgbyjus.com In this context, acetylene generated from calcium carbide can be deprotonated by a strong base like potassium hydroxide (B78521) (KOH), often in a solvent such as dimethyl sulfoxide (B87167) (DMSO), to form a potassium acetylide intermediate. wikipedia.orgnih.gov This acetylide then reacts with allylacetone in a manner analogous to the Grignard reaction to produce this compound. byjus.com Recent methods have shown that fluoride (B91410) sources, like tetrabutylammonium (B224687) fluoride (TBAF), can catalytically activate calcium carbide for the ethynylation of ketones and aldehydes, presenting an operationally simple alternative. acs.org

The use of methyl ketene as a key intermediate for this specific synthesis is not a commonly documented pathway. While ketenes can react with certain organometallic reagents, the more direct and efficient synthesis involves the addition of an acetylide to a pre-formed ketone like allylacetone.

Modern Catalytic Synthesis Strategies and Their Selectivity

While classical methods are effective for production, modern catalytic strategies offer advanced pathways for transformations involving this compound, particularly for creating more complex and stereochemically defined molecules. It is important to note that the following reactions are transformations of this compound, rather than methods for its initial production.

Asymmetric Enyne Metathesis in this compound Production

Enyne metathesis is a powerful reaction catalyzed by metal carbenes, most notably ruthenium-based catalysts like the Grubbs catalysts, that reorganizes the bonds between an alkene and an alkyne to form a conjugated 1,3-diene. organic-chemistry.orgchim.it This reaction is typically intramolecular (Ring-Closing Enyne Metathesis, RCEYM) or intermolecular (Cross-Enyne Metathesis). organic-chemistry.org

For a molecule like this compound, an intramolecular enyne metathesis would lead to a cycloisomerization, forming a cyclic diene. The mechanism proceeds through the formation of a metallacyclobutene intermediate, which rearranges to a metal vinylcarbene before undergoing further reaction to yield the final product. nih.govacs.org The selectivity of this reaction can be influenced by the choice of catalyst and the substitution pattern of the enyne. The use of chiral catalysts can enable asymmetric synthesis, leading to enantioenriched cyclic products derived from the starting alcohol. beilstein-journals.org

Metal-Mediated Cyclization Reactions: Dicobalt Hexacarbonyl Complex Applications

The alkyne group in this compound can be complexed with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable dicobalt hexacarbonyl complex. uwindsor.canih.gov This complexation activates the alkyne and facilitates further transformations. One of the most significant applications is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving the alkyne, the alkene, and a carbonyl group (derived from the cobalt complex) to form an α,β-cyclopentenone. wikipedia.orgcore.ac.uk

In the case of this compound, this would be an intramolecular reaction, yielding a bicyclic cyclopentenone. thieme-connect.comresearchgate.net The reaction is typically promoted thermally or with the use of additives. uni-konstanz.de The formation of the cobalt complex protects the alkyne and stabilizes adjacent propargylic cations, which is a principle exploited in the Nicholas reaction. uwindsor.ca After the cyclization, the cobalt can be removed through oxidative decomplexation. uwindsor.ca

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, particularly via the common Grignard pathway, several reaction parameters must be carefully controlled. numberanalytics.com

Key factors influencing the yield and purity include:

Solvent: Anhydrous solvents such as THF are crucial as they solvate the Grignard reagent, maintaining its reactivity while preventing its destruction by protic contaminants like water. evitachem.com

Temperature: Grignard additions are often exothermic. Maintaining low temperatures (e.g., 0 °C to room temperature) is critical to minimize side reactions, such as enolization of the ketone or competing side reactions. researchgate.netdtu.dk

Reagent Stoichiometry: Using a slight excess of the Grignard reagent can ensure complete consumption of the starting ketone, but a large excess can lead to more side products and complicate purification.

Purity of Reagents: The purity of the starting materials, especially the magnesium and the ketone, is paramount. Impurities can initiate unwanted side reactions, lowering the yield and purity of the final product. rawsource.com

Workup Procedure: A careful aqueous quench, typically with a saturated ammonium chloride solution, is necessary to protonate the intermediate alkoxide to form the desired alcohol without causing degradation of the product.

Recent studies using flow chemistry have allowed for detailed kinetic analysis and optimization of Grignard reactions, demonstrating that precise control over temperature and residence time can significantly improve selectivity and yield. acs.orgchristuniversity.in

Below is a table summarizing the impact of various parameters on the synthesis.

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Solvent | Anhydrous THF/Diethyl Ether | High | High | Prevents quenching of the Grignard reagent and facilitates reaction. evitachem.com |

| Protic or Wet Solvents | Low/None | Low | Grignard reagent is a strong base and reacts with acidic protons. | |

| Temperature | Low (e.g., 0 °C) | Optimal | High | Minimizes side reactions like enolization and aldol (B89426) condensation. dtu.dk |

| High (e.g., Reflux) | Decreased | Low | Promotes side reactions and potential decomposition. researchgate.net | |

| Atmosphere | Inert (N₂ or Ar) | High | High | Prevents reaction of the highly reactive Grignard reagent with O₂ or H₂O. |

| Air | Low | Low | Oxidation and hydrolysis of the Grignard reagent occurs. | |

| Workup | Quench with sat. NH₄Cl(aq) | High | High | Mildly acidic quench protonates the alkoxide without causing acid-catalyzed side reactions. |

| Quench with strong acid (e.g., HCl) | Variable | Low | Can lead to side reactions like elimination or rearrangement of the tertiary alcohol. |

Role of Anhydrous Solvents and Inert Atmospheres in Reaction Control

The synthesis of acetylenic alcohols, such as this compound, often employs highly reactive organometallic reagents like Grignard reagents (e.g., ethynylmagnesium bromide). numberanalytics.comthermofisher.com These reagents are potent nucleophiles and strong bases, making them extremely sensitive to air and moisture. numberanalytics.comnumberanalytics.comrsc.org

Anhydrous Solvents: The presence of water can lead to the protonation and subsequent destruction of the Grignard reagent, rendering it ineffective for the desired carbon-carbon bond formation. The reaction with water is vigorous and produces flammable gases. numberanalytics.com Therefore, the use of anhydrous (dry) solvents, such as diethyl ether or tetrahydrofuran (THF), is critical. numberanalytics.comrsc.org These ether-based solvents are not only aprotic but also play a crucial role in stabilizing the Grignard reagent by forming a soluble complex with the magnesium center. rsc.org

Inert Atmospheres: Organometallic reagents can also react with atmospheric oxygen, leading to the formation of undesired oxidized byproducts. To prevent these side reactions, the synthesis is conducted under an inert atmosphere, typically using gases like nitrogen or argon. rsc.org This practice, often carried out using Schlenk line techniques, ensures that the reactive intermediates are shielded from atmospheric components that could compromise the reaction's efficiency and the final product's purity. rsc.org

The table below summarizes the rationale for using these controlled conditions.

| Condition | Rationale | Consequence of Omission |

| Anhydrous Solvents (e.g., dry THF, diethyl ether) | Prevents protonation and decomposition of the highly basic organometallic reagents (e.g., Grignard reagents). | Reaction failure due to reagent quenching; reduced yield. |

| Inert Atmosphere (e.g., Nitrogen, Argon) | Prevents oxidation and other unwanted side reactions with atmospheric oxygen and moisture. | Formation of oxidized byproducts; reduced purity and yield. |

Strategies for Intermediate Isolation and Purification Methodologies

Following the synthesis, a multi-step purification process is essential to isolate this compound from unreacted starting materials, byproducts, and catalyst residues. Common strategies include:

Quenching and Extraction: The reaction is typically terminated by the careful addition of an aqueous acid solution in a step known as "workup". bohrium.com This protonates the intermediate alkoxide to form the final alcohol product and dissolves inorganic magnesium salts. The desired alcohol can then be separated from the aqueous layer using a water-immiscible organic solvent through a process called differential extraction. nih.gov

Washing: The organic extract is often washed with solutions like sodium bicarbonate to neutralize any remaining acid and with brine (saturated sodium chloride solution) to remove excess water before drying.

Distillation: For volatile compounds, fractional distillation is a powerful technique to separate liquids based on differences in their boiling points. nih.gov This method can be effective in separating the target alcohol from solvents and certain impurities.

Chromatography: Column chromatography is a widely used method for purifying organic compounds. nih.gov It separates components of a mixture based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) as a mobile phase (solvent) flows through it. This technique is highly effective for removing impurities that have different polarities from the desired product.

Chemical Treatment: In some cases, specific chemical treatments are used to remove persistent impurities. For instance, unreacted ketones can be removed by forming a water-soluble bisulfite adduct upon treatment with sodium bisulfite, which can then be separated in an aqueous wash.

Stoichiometric Control for Minimization of Byproduct Formation

The precise control of reactant ratios (stoichiometry) is fundamental to maximizing the yield of this compound and minimizing the formation of byproducts. In the context of a Grignard synthesis, where an acetylide adds to a ketone (in this case, allylacetone or 6-hepten-2-one), several side reactions can occur if stoichiometry is not carefully managed. numberanalytics.com

A primary concern is the potential for the Grignard reagent to act as a base rather than a nucleophile, leading to the enolization of the ketone. This can facilitate side reactions such as aldol condensations, where two ketone molecules react with each other. To mitigate this, the ketone is often added slowly to the solution of the Grignard reagent. This ensures that the Grignard reagent is always in excess relative to the ketone at any given moment, favoring the desired nucleophilic addition over competing side reactions. rsc.org

Using a slight excess of the Grignard reagent can also help to ensure the complete consumption of the starting ketone, simplifying the purification process. numberanalytics.com However, a large excess should be avoided as it can complicate the workup and increase waste. The formation of homocoupling products, where two Grignard reagent molecules react with each other, is another potential side reaction that can be influenced by reaction conditions. rsc.org

Broader Acetylenic Compound Synthesis Platforms Relevant to this compound

The synthesis of this compound falls within a broader class of reactions used to create acetylenic compounds, which are valuable intermediates in organic synthesis. colab.ws

Acetylide Couplings and Organometallic Reagent Applications

The core of the synthesis is an acetylide coupling reaction, specifically the nucleophilic addition of an acetylide anion to a ketone. thermofisher.comcolab.ws This is a powerful and versatile method for forming carbon-carbon bonds and creating tertiary propargylic alcohols.

Grignard Reagents: As discussed, ethynylmagnesium bromide (HC≡CMgBr) is a common Grignard reagent for this purpose. numberanalytics.com It is prepared by reacting a source of acetylene with another Grignard reagent (like ethylmagnesium bromide) or by direct reaction with magnesium. These reagents are highly effective for additions to aldehydes and ketones. thermofisher.com

Organolithium Reagents: Lithium acetylides (e.g., HC≡CLi) are another class of powerful organometallic nucleophiles used for ethynylation. nih.gov They are often prepared by treating a terminal alkyne with a strong base like n-butyllithium. In some cases, organolithium reagents can offer different reactivity or selectivity compared to their Grignard counterparts. nih.gov

Other Organometallics: While less common for simple additions, organozinc and organocerium reagents are also used in acetylide chemistry, sometimes to improve selectivity or reduce side reactions. thermofisher.comnih.gov

The general scheme for these reactions is the addition of the nucleophilic acetylide to the electrophilic carbonyl carbon of a ketone, followed by an acidic workup to yield the tertiary alcohol.

Isomerization and Selective Reduction Methodologies

The enyne structure of this compound, containing both a double and a triple bond, allows for further chemical modifications through isomerization and selective reduction.

Isomerization: Under certain catalytic conditions, the positions of the double and triple bonds can be changed. For example, enynes can undergo cycloisomerization reactions catalyzed by transition metals like platinum or gold to form complex cyclic structures. nih.gov This highlights the potential of using this molecule as a building block for more intricate molecular architectures. Copper-catalyzed reactions can also lead to isomerization of organocopper intermediates derived from enynes. rsc.org

Selective Reduction (Semihydrogenation): A key challenge in enyne chemistry is the selective reduction of one unsaturated bond in the presence of the other.

Alkyne to Alkene: The triple bond can be selectively reduced to a double bond (an alkene). Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in the formation of a cis-(Z)-alkene. Reduction with sodium or lithium metal in liquid ammonia (B1221849) (the Birch reduction) generally yields a trans-(E)-alkene.

Alkene Reduction: Selectively reducing the double bond while leaving the triple bond intact is more challenging but can be achieved with specific catalysts, often involving palladium or other transition metals under carefully controlled conditions. Complete reduction of both the alkyne and alkene moieties to form the saturated alkane can be accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. organic-chemistry.org

Industrial Scale-Up and Process Chemistry Research

Translating a laboratory synthesis to an industrial scale presents significant challenges, particularly for reactions involving hazardous materials like Grignard reagents. rsc.orgaiche.org

Safety and Heat Management: Grignard reactions are often highly exothermic. rsc.org On a large scale, managing the heat generated is critical to prevent dangerous runaway reactions. Industrial reactors require robust cooling systems and careful control over the rate of reagent addition. The flammable nature of ether solvents and the gases produced during quenching also pose significant fire and explosion hazards. numberanalytics.com

Solvent Selection: While THF and diethyl ether are common in the lab, their low boiling points and potential to form explosive peroxides make them less ideal for large-scale industrial processes. rsc.org Research into alternative, higher-boiling point solvents like 2-methyl-THF or toluene (B28343) is an active area of process chemistry. numberanalytics.com

Process Optimization and Automation: For industrial production, the process must be highly efficient and reproducible. This involves optimizing reaction conditions (temperature, concentration, addition rates) to maximize yield and minimize waste. Continuous flow chemistry, where reagents are mixed in a continuously flowing stream rather than in a large batch reactor, is an emerging approach that can significantly improve safety and control for hazardous reactions like Grignard synthesis. rsc.orgaiche.orgchemium.com

Cost and Availability of Materials: The cost of starting materials, reagents, and solvents is a major factor in industrial-scale synthesis. For example, using calcium carbide as a cheap and readily available source for acetylene gas is a common industrial practice. mdpi.com

The table below summarizes some key considerations for scaling up the synthesis.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glass flasks (mL to L) | Stainless steel or glass-lined reactors (hundreds to thousands of L) nist.gov |

| Safety Focus | Personal protective equipment, fume hood use | Process safety management, automated controls, containment, explosion-proof equipment aiche.org |

| Heat Control | Ice baths, heating mantles | Reactor cooling jackets, controlled addition rates, flow chemistry rsc.org |

| Reagent Source | High-purity commercial reagents | Bulk commodity chemicals, in-situ generation (e.g., acetylene from calcium carbide) mdpi.com |

| Process Type | Batch processing | Batch processing or continuous flow manufacturing chemium.com |

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 6 Hepten 1 Yn 3 Ol

Reactivity Profiles Governed by Conjugated Alkyne and Hydroxyl Functional Groups

The reactivity of 3-methyl-6-hepten-1-yn-3-ol is a composite of the individual reactivities of its alkyne and hydroxyl functionalities, which are electronically coupled. The hydroxyl group can act as a directing group in reactions involving the adjacent alkyne. rsc.orgchemrxiv.org For instance, the coordination of reagents to the hydroxyl group can influence the regioselectivity of additions across the triple bond. chemrxiv.org

Furthermore, the hydroxyl group significantly influences the stability of reaction intermediates. In substitution reactions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a propargylic carbocation. This tertiary carbocation is stabilized by the adjacent alkyne through hyperconjugation and resonance, making it a key intermediate in S N 1-type reactions. byjus.comyoutube.com The alkyne itself is a region of high electron density, making it susceptible to electrophilic additions and reductions. libretexts.orglumenlearning.com The interplay between these groups allows for a rich and diverse reaction chemistry, enabling its transformation into a wide array of other molecules. rsc.org

Mechanistic Studies of Oxidation Reactions of the Propargylic Hydroxyl Group

The oxidation of propargylic alcohols is a fundamental transformation for synthesizing α,β-acetylenic carbonyl compounds, which are valuable synthetic intermediates. nih.gov Various methods have been developed for this purpose, often employing transition-metal catalysts or specialized oxidizing agents to ensure chemoselectivity, preserving the sensitive alkyne and alkene moieties. nih.govgoogle.com

Common catalytic systems utilize reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant. organic-chemistry.org For example, a system comprising Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) can effectively oxidize propargylic alcohols to the corresponding alkynals or alkynones using molecular oxygen from the air as the ultimate oxidant. organic-chemistry.org Other successful systems include copper(I) catalysts with TEMPO and a base like 4-(dimethylamino)pyridine (DMAP). nih.gov These reactions typically proceed under mild conditions, which is crucial for preventing side reactions like over-oxidation or degradation of the starting material. nih.govnih.gov The mechanism of TEMPO-based oxidations generally involves the formation of a more potent oxidizing species, the N-oxoammonium ion, which directly oxidizes the alcohol.

Direct oxidation of the tertiary alcohol in this compound to a simple ketone is not feasible without carbon-carbon bond cleavage. However, tertiary propargylic alcohols can undergo oxidative rearrangement reactions to yield other valuable products. thieme-connect.com The oxidation of tertiary propargylic alcohols with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of tetrasubstituted alkenes containing a carboxylic acid substituent. thieme-connect.com

The proposed mechanism for this rearrangement involves the epoxidation of the alkyne by the peroxy acid to form a highly unstable oxirene (B85696) intermediate. This is followed by a 1,2-alkyl or aryl shift to generate a ketene (B1206846). Subsequent addition of water to the ketene intermediate, followed by elimination, yields the final enoic acid product. thieme-connect.com The specific products formed can be highly dependent on the reaction conditions and the structure of the starting alcohol. thieme-connect.com

Oxidation Methods for Propargylic Alcohols

| Reagent/Catalyst System | Oxidant | Typical Substrate | Product | Reference |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | O₂ (aerobic) | Primary/Secondary Propargylic Alcohols | Alkynals/Alkynones | organic-chemistry.org |

| CuI / DMAP / TEMPO | O₂ (aerobic) | Primary/Secondary Propargylic Alcohols | Alkynals/Alkynones | nih.gov |

| m-CPBA | Peroxy Acid | Tertiary Propargylic Alcohols | Enoic Acids (via rearrangement) | thieme-connect.com |

| VO(acac)₂ | O₂ (aerobic) | Terminal Propargylic Alcohols | Alkynones | google.com |

| Bobbitt's salt | - | Propargyl Alcohol Derivatives | Propynals | researchgate.net |

Detailed Analysis of Reduction Chemistry of the Alkyne Moiety

The alkyne group in this compound can be reduced either partially to an alkene or completely to an alkane, depending on the choice of catalyst and reaction conditions. openochem.org This selectivity is a powerful tool in organic synthesis.

The partial reduction of an alkyne can yield either a cis (Z) or trans (E) alkene with high stereoselectivity.

Formation of cis-Alkenes : Catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst, selectively reduces alkynes to cis-alkenes. libretexts.orgmasterorganicchemistry.com Lindlar's catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison like lead acetate (B1210297) and quinoline. libretexts.orgpearson.com The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene to an alkane. lumenlearning.compearson.com The reaction mechanism involves the syn-addition of two hydrogen atoms across the alkyne triple bond as it is adsorbed onto the catalyst surface, resulting exclusively in the cis-alkene. pearson.comreddit.com

Formation of trans-Alkenes : A complementary method for producing trans-alkenes is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C). openstax.org This reaction proceeds through a radical anion intermediate. An electron is transferred from the metal to the alkyne, forming an anion radical. This intermediate is protonated by ammonia to give a vinylic radical. The vinylic radical then accepts a second electron to form a vinylic anion. This anion adopts the more stable trans configuration to minimize steric repulsion before it is protonated a second time to yield the trans-alkene product. openstax.org

Stereoselective Reduction of Alkynes to Alkenes

| Reagent System | Stereochemical Outcome | Mechanism Highlights | Reference |

|---|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | cis-Alkene | Syn-addition of H₂ on catalyst surface | libretexts.orgmasterorganicchemistry.com |

| Na or Li in liquid NH₃ | trans-Alkene | Dissolving metal reduction via a stable trans-vinylic anion intermediate | openstax.org |

The complete reduction of the alkyne in this compound to the corresponding alkane, 3-methyl-6-hepten-1-ol, can be achieved through catalytic hydrogenation with highly active metal catalysts. openochem.org Common catalysts for this transformation include platinum (Pt), palladium on carbon (Pd/C), and Raney nickel (Raney-Ni). libretexts.orglumenlearning.comlibretexts.org

The reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond. libretexts.org The transformation occurs stepwise, first forming an alkene intermediate which remains adsorbed to the catalyst surface and is immediately hydrogenated further to the alkane. openochem.orgopenstax.org Due to the high activity of these catalysts, the alkene intermediate cannot typically be isolated. lumenlearning.comlibretexts.org This method efficiently saturates the triple bond without affecting other functional groups like the hydroxyl group, although under harsh conditions, the alkene may also be reduced.

Reagents for Complete Reduction of Alkynes

| Catalyst | Hydrogen Source | Product | Reference |

|---|---|---|---|

| Platinum (Pt) | H₂ (gas) | Alkane | libretexts.orgopenochem.org |

| Palladium on Carbon (Pd/C) | H₂ (gas) | Alkane | libretexts.orglumenlearning.com |

| Raney Nickel (Raney-Ni) | H₂ (gas) | Alkane | libretexts.orglumenlearning.com |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. For nucleophilic substitution to occur at the tertiary carbon of this compound, the -OH group must first be converted into a good leaving group.

A common method is to perform the reaction in the presence of a strong hydrohalic acid, such as HBr or HCl. youtube.comyoutube.com The reaction proceeds via an S N 1 mechanism. byjus.comyoutube.com

Protonation : The first step is the rapid and reversible protonation of the hydroxyl group by the acid to form an oxonium ion. youtube.comyoutube.com This converts the poor leaving group (-OH) into a good leaving group (H₂O).

Carbocation Formation : The C-O bond breaks, and the water molecule departs, resulting in the formation of a tertiary propargylic carbocation. byjus.comyoutube.com This is the slow, rate-determining step of the reaction. byjus.com The carbocation is relatively stable due to the electron-donating effect of the three alkyl groups and resonance stabilization from the adjacent alkyne.

Nucleophilic Attack : The nucleophile (e.g., Br⁻ or Cl⁻) rapidly attacks the planar carbocation. byjus.com The attack can occur from either face, although for an achiral substrate like this, it leads to a single product.

An alternative approach for converting alcohols to alkyl halides involves reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.com These reagents first react with the alcohol to form an intermediate (a chlorosulfite or phosphite (B83602) ester, respectively) where the hydroxyl group has been transformed into a much better leaving group. For a tertiary alcohol, the subsequent substitution would still likely proceed through an S N 1 pathway. youtube.commasterorganicchemistry.com

Another relevant transformation is the Nicholas reaction, where the alkyne is complexed with dicobalt hexacarbonyl. nih.govacs.org Treatment with acid generates a cobalt-stabilized propargylic cation that is highly reactive towards nucleophiles, including the hydroxyl group of another molecule, effectively creating an ether linkage. nih.govacs.org

Nucleophilic Substitution Reactions of Propargylic Alcohols

| Reagent | Mechanism | Product | Reference |

|---|---|---|---|

| HBr or HCl (conc.) | S N 1 | Propargyl Halide | youtube.comyoutube.com |

| SOCl₂ in pyridine | S N i (or S N 1 for tertiary) | Propargyl Chloride | researchgate.net |

| PBr₃ | S N 2 (or S N 1 for tertiary) | Propargyl Bromide | youtube.com |

| Co₂(CO)₆, then H⁺ (Nicholas Reaction) | Cationic Intermediate | Propargyl Ether/other substituted products | nih.govacs.org |

Exploration of Novel Reaction Pathways and Cascade Reactions

The unique structural arrangement of this compound, featuring a terminal alkyne and a pendant alkene, makes it a prime candidate for a range of intramolecular cyclization and rearrangement reactions. These transformations can be initiated through various catalytic systems, particularly those involving transition metals known to activate π-systems. Such reactions are highly sought after for their atom economy and ability to rapidly build molecular complexity from simple precursors.

One of the most promising avenues for novel reactivity involves transition metal-catalyzed intramolecular ene-yne cyclization. Catalysts based on metals such as ruthenium, rhodium, gold, and platinum are well-established to mediate the coupling of alkenes and alkynes. In the case of this compound, such a reaction could theoretically proceed through several distinct mechanistic pathways, leading to a variety of carbocyclic and heterocyclic scaffolds.

A hypothetical cascade reaction could be initiated by the coordination of a metal catalyst to the alkyne moiety. This activation would render the alkyne susceptible to nucleophilic attack by the tethered alkene. Subsequent skeletal rearrangement and/or protonolysis could then afford complex polycyclic systems in a single synthetic operation. The presence of the tertiary alcohol functionality adds another layer of potential reactivity, as it could participate in the reaction cascade, for instance, through etherification or elimination, further diversifying the potential products.

Another area of exploration lies in the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. While traditionally requiring stoichiometric amounts of a cobalt carbonyl complex, catalytic versions have been developed. The intramolecular Pauson-Khand reaction of this compound would be expected to yield a bicyclic cyclopentenone, a valuable structural motif in many natural products and biologically active compounds. The reaction conditions could be fine-tuned to control the stereochemical outcome of this transformation.

Furthermore, the propargyl alcohol functionality opens the door to a variety of rearrangement reactions. For example, under acidic conditions or in the presence of specific metal catalysts, this compound could potentially undergo a Meyer-Schuster or Rupe rearrangement. These reactions would lead to the formation of α,β-unsaturated ketones or aldehydes, which are themselves versatile intermediates for further synthetic transformations. A cascade sequence could be envisioned where an initial rearrangement is followed by an intramolecular cyclization of the newly formed enone with the pendant alkene.

The following table summarizes potential novel reaction pathways for this compound, the types of catalysts that might be employed, and the expected classes of products.

| Reaction Pathway | Potential Catalyst | Expected Product Class |

| Intramolecular Ene-Yne Cyclization | Ru, Rh, Au, Pt complexes | Carbocycles, Heterocycles |

| Intramolecular Pauson-Khand Reaction | Co₂(CO)₈, Mo(CO)₆ | Bicyclic Cyclopentenones |

| Meyer-Schuster/Rupe Rearrangement | Acid, Metal catalysts | α,β-Unsaturated Ketones/Aldehydes |

| Cascade Rearrangement/Cyclization | Acid or Metal catalysts | Polycyclic Ketones/Ethers |

Detailed research into these and other potential reaction pathways would be necessary to fully elucidate the chemical reactivity of this compound and unlock its full potential as a building block in organic synthesis. The interplay between the different functional groups within the molecule, combined with the choice of catalyst and reaction conditions, offers a rich landscape for the discovery of novel and efficient synthetic methodologies.

Advanced Analytical and Spectroscopic Characterization of 3 Methyl 6 Hepten 1 Yn 3 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural determination of organic molecules like 3-Methyl-6-hepten-1-yn-3-ol. These methods provide precise information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, NOESY)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons present.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H (alkynyl) | ~2.0-3.0 | Singlet |

| OH (hydroxyl) | Variable (broad singlet) | Broad Singlet |

| CH3 (methyl) | ~1.3 | Singlet |

| CH2 (allylic) | ~2.1 | Quartet |

| CH2 (adjacent to methyl) | ~1.6 | Triplet |

| CH (vinylic) | ~5.8 | Multiplet |

| CH2 (vinylic) | ~5.0 | Multiplet |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can identify protons that are close to each other in space, which is crucial for confirming stereochemistry and conformation. In the context of this compound, a NOESY experiment would be expected to show correlations between the protons of the methyl group and the adjacent methylene (B1212753) protons, as well as between the allylic protons and the vinylic protons.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, alkyne, and alkene functionalities. The NIST WebBook confirms the availability of an IR spectrum for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) |

| C≡C-H (terminal alkyne) | ~3300 (sharp) |

| C≡C (alkyne) | ~2100 (weak) |

| C=C (alkene) | ~1640 |

| C-H (sp³) | 3000-2850 |

| C-H (sp²) | 3100-3000 |

| C-O (alcohol) | 1200-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, the carbon-carbon double bond (alkene) and the carbon-carbon triple bond (alkyne), are expected to exhibit absorption in the UV region. Isolated alkene and alkyne groups typically have absorption maxima below 200 nm. The presence of both in the molecule might lead to weak absorptions at the lower end of the UV spectrum. The absence of extended conjugation means that no significant absorption in the visible region is expected.

Advanced Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and analysis of complex mixtures and for verifying the purity of compounds.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC/TOF-MS)

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For this compound, GC would be a suitable method for purity assessment and quantification. The retention time of the compound would depend on the specific GC conditions, such as the type of column, temperature program, and carrier gas flow rate. PubChem indicates the availability of GC-MS data for this compound, suggesting its amenability to GC analysis. nih.gov

Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC/TOF-MS) is a powerful technique for the analysis of complex volatile mixtures, offering significantly higher resolution than conventional GC-MS. While specific GCxGC/TOF-MS studies on this compound are not documented, this technique would be highly effective in separating it from a complex matrix, such as a reaction mixture or a natural product extract. The use of two columns with different stationary phases provides enhanced separation, and the high-speed acquisition of the TOF-MS allows for the collection of high-quality mass spectra for each separated component.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. The NIST WebBook and PubChem both indicate the availability of mass spectral data for this compound. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 124, corresponding to the molecular weight of the compound. However, as a tertiary alcohol, the molecular ion peak may be weak or absent due to facile fragmentation.

The fragmentation pattern provides valuable structural information. PubChem lists the top three peaks in the GC-MS data as m/z 69, 43, and 91. nih.gov The fragmentation of tertiary alcohols often involves the cleavage of the carbon-carbon bonds adjacent to the carbon bearing the hydroxyl group.

| m/z | Possible Fragment Ion |

| 124 | [C8H12O]⁺ (Molecular Ion) |

| 109 | [M - CH3]⁺ |

| 95 | [M - C2H5]⁺ |

| 91 | [C7H7]⁺ (Tropylium ion) |

| 69 | [C5H9]⁺ |

| 43 | [C3H7]⁺ or [CH3CO]⁺ |

The presence of a peak at m/z 91 suggests a rearrangement to form the stable tropylium (B1234903) ion. The base peak at m/z 69 could arise from the loss of the propargyl group and a methyl group. The peak at m/z 43 is likely due to an isopropyl cation or an acetyl cation.

Thermal Analysis Techniques in Purity and Phase Behavior Assessment

Thermal analysis is a cornerstone in the characterization of chemical compounds, offering insights into their thermal stability, purity, and phase transitions. For this compound, these techniques would provide fundamental data on its physical properties.

Differential Scanning Calorimetry (DSC) is a primary tool for determining the purity of a substance and observing its phase transitions. wikipedia.orgnetzsch.com The method is based on the principle that impurities lower and broaden the melting point of a crystalline material. wikipedia.orgtainstruments.com A DSC experiment measures the heat flow into a sample compared to a reference as they are subjected to a controlled temperature program.

For a highly pure, crystalline sample of this compound, a DSC thermogram would show a single, sharp endothermic peak, which corresponds to the melting of the substance. The onset of this peak is taken as the melting point, and the area under the curve is proportional to the enthalpy of fusion. In contrast, an impure sample would exhibit a broader melting peak that begins at a lower temperature. The van't Hoff equation can be used to correlate the shape of the melting curve to the molar percentage of impurities. netzsch.com

Illustrative DSC Data for this compound of Varying Purity

| Purity (mol%) | Onset Temperature (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (J/g) |

| 99.9 | 45.2 | 46.5 | 150.3 |

| 99.0 | 44.5 | 45.8 | 148.8 |

| 95.0 | 42.1 | 43.9 | 142.1 |

| Note: This data is hypothetical and for illustrative purposes only, demonstrating expected trends. |

X-ray Diffraction and Crystallography for Solid-State Structural Analysis

X-ray diffraction methods are unparalleled in their ability to provide detailed information about the atomic arrangement within a solid material. wikipedia.org

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to determine the degree of crystallinity of a sample. jst.go.jpresearchgate.net The technique involves exposing a powdered sample to a beam of X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

A PXRD analysis of this compound would confirm its crystalline or amorphous nature. For a crystalline sample, the diffractogram would display a series of peaks at characteristic diffraction angles (2θ). The positions and relative intensities of these peaks could be used to determine the unit cell dimensions and potentially identify the crystal system. Furthermore, PXRD is a crucial tool for screening for polymorphism, the existence of multiple crystalline forms of the same compound.

Hypothetical PXRD Peak List for a Crystalline Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 30.4 | 2.94 | 35 |

| Note: This table represents a hypothetical PXRD peak list and is for illustrative purposes only. |

A successful single-crystal X-ray diffraction study of this compound would yield a wealth of information, including the exact molecular structure, the conformation adopted in the solid state, and the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234 |

| b (Å) | 8.456 |

| c (Å) | 12.567 |

| β (°) | 98.76 |

| Volume (ų) | 1075.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| Note: The data presented in this table is hypothetical and serves as a plausible example for a small organic molecule. |

Microscopic Techniques in Material Characterization

Microscopic techniques are vital for the visual examination of the physical form of a compound.

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface of a material at high resolution. infinitalab.com An SEM instrument scans a focused beam of electrons across the sample's surface, and the interactions between the electrons and the sample generate signals that are used to create an image. innovatechlabs.com

For this compound, SEM would be employed to study the morphology of its solid form. The resulting micrographs could reveal the crystal habit (the characteristic shape of the crystals), the size distribution of the particles, and the presence of any surface features or defects. This information is valuable in understanding the material's physical properties and in quality control.

Complementary Analytical Techniques: Electrochemistry and Fluorescence Measurements

The characterization of this compound can be further enriched by employing complementary analytical techniques such as electrochemistry and fluorescence spectroscopy. These methods provide insights into the electronic properties and potential reactivity of the molecule, which are not accessible through techniques like NMR or mass spectrometry. While direct experimental data for this compound is not extensively available in the current body of scientific literature, its electrochemical and fluorescence characteristics can be inferred from the behavior of its constituent functional groups: a tertiary alcohol, a terminal alkyne, and an isolated alkene.

Electrochemistry

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the oxidation and reduction behavior of a molecule. researchgate.net The technique involves scanning the potential of an electrode and measuring the resulting current, providing information about redox potentials and the stability of electrochemically generated species. wikipedia.orglibretexts.org

For this compound, the electrochemical response would be a composite of the contributions from its three key functional groups.

Tertiary Alcohol : The tertiary alcohol group is generally considered electrochemically inert under standard conditions. Its oxidation is significantly more difficult compared to primary or secondary alcohols due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Direct oxidation would require very high potentials, often leading to molecular fragmentation rather than a clean electrochemical signal.

Alkene and Alkyne Groups : The isolated carbon-carbon double bond (heptene) and triple bond (yne) are also not easily oxidized or reduced. The oxidation of simple, non-conjugated alkenes typically occurs at high positive potentials. nii.ac.jp Similarly, terminal alkynes are generally stable within the conventional electrochemical window. Their electrochemical reactions usually require specific catalytic electrode surfaces or extreme potentials.

Given these considerations, this compound is expected to exhibit limited electrochemical activity in a standard potential range. Any observed redox processes would likely occur at the extremes of the potential window and may be irreversible, corresponding to the oxidation of the unsaturated C-C bonds.

To illustrate the typical electrochemical potential ranges for these functionalities, the following table presents data for analogous compounds.

| Compound Class | Representative Compound | Onset Oxidation Potential (V vs. reference electrode) | Notes |

| Tertiary Alcohol | tert-Butyl alcohol | > +2.0 (estimated) | Generally considered electrochemically inactive; oxidation occurs at very high potentials. |

| Alkene | Cyclohexene | ~ +1.7 (vs. RHE on Au catalyst) | Oxidation is highly dependent on the electrode material and solvent system. nii.ac.jp |

| Terminal Alkyne | 1-Hexyne | > +2.0 (estimated) | The C≡C triple bond is difficult to oxidize; typically inactive in standard CV. |

This interactive table provides representative electrochemical data for compounds structurally related to the functional groups in this compound.

Fluorescence Measurements

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. uci.edu This technique is highly sensitive to the electronic structure of a molecule, and significant fluorescence is typically observed in molecules with extended π-conjugated systems or aromatic rings, which allow for efficient absorption of UV-visible light and subsequent emission. libretexts.org

The molecular structure of this compound lacks a conjugated system. The alkene and alkyne groups are separated by a saturated carbon atom, preventing electronic conjugation between them. Isolated chromophores like a single C=C double bond or C≡C triple bond can absorb UV light, but they are generally very poor fluorophores. The energy they absorb is typically dissipated through non-radiative pathways (e.g., vibrations, heat) rather than being emitted as fluorescent light. Molecules that lack significant conjugation or aromaticity are often non-fluorescent or exhibit extremely weak quantum yields, making their emission difficult to detect. acs.org

Therefore, this compound is not expected to be a fluorescent molecule under standard measurement conditions. Its absorption would occur in the deep UV region, and any emission would likely be negligible.

The table below summarizes the general fluorescence properties of compounds containing isolated functional groups analogous to those in this compound.

| Functional Group | Example Compound | Fluorescence Properties |

| Alcohol | Ethanol | Non-fluorescent |

| Isolated Alkene | 1-Heptene | Generally considered non-fluorescent |

| Isolated Alkyne | 1-Hexyne | Generally considered non-fluorescent |

This interactive table illustrates the typical lack of significant fluorescence in simple organic molecules containing the functional groups present in this compound.

Theoretical and Computational Chemistry Studies of 3 Methyl 6 Hepten 1 Yn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule like 3-methyl-6-hepten-1-yn-3-ol. These calculations can elucidate the distribution of electrons and predict sites of reactivity.

Key Parameters and Insights:

Molecular Orbitals (HOMO/LUMO): Calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an unsaturated alcohol, the HOMO is typically associated with the π-electrons of the double or triple bonds, while the LUMO is often a π* antibonding orbital. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Electron Density and Electrostatic Potential: These calculations produce maps that visualize electron-rich and electron-poor regions. For this compound, high electron density would be expected around the oxygen atom of the hydroxyl group and across the π-systems of the alkyne and alkene moieties. The electrostatic potential map would highlight the nucleophilic character of the oxygen and the π bonds, and the electrophilic character of the hydroxyl proton.

Reactivity Descriptors: Quantum chemical calculations can quantify reactivity. For instance, studies on the adsorption of various acetylenic alcohols on iron electrodes used the difference between HOMO and LUMO energies (Δ) to predict their activity, finding that a larger gap could correlate with lower inhibitor efficiency in certain conditions. grafiati.com

A theoretical study on a molecule like this compound would involve optimizing its geometry at a specific level of theory (e.g., B3LYP/6-31+G(d,p)) and then performing frequency calculations to confirm it as a true energy minimum. jst.go.jp The resulting data would provide a detailed picture of its electronic landscape.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, identifying intermediates, and calculating the energy barriers associated with transition states. acs.orgsmu.edu For this compound, this could be applied to several characteristic reactions of propargylic alcohols.

Examples of Mechanistic Studies:

Carboxylative Cyclization: DFT calculations have been used to compare the mechanisms of carboxylative cyclization of propargylic alcohols with CO2, mediated by different organocatalysts like N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs). rsc.orgrsc.org Such a study on this compound would calculate the energies of all intermediates and transition states, revealing the rate-determining step and explaining why one catalyst might be more efficient than another. rsc.orgrsc.org

Gold-Catalyzed Hydroamination: The reaction mechanisms of gold-catalyzed hydroamination of propargylic alcohols have been investigated using DFT calculations. ucl.ac.uk These studies help to understand the regioselectivity of the reaction and the role of the alcohol moiety in accelerating the reaction rate. ucl.ac.uk

Terpene Biosynthesis: As a structural analog to intermediates in terpene synthesis, computational studies on terpene-forming carbocation cascades are relevant. nih.govjst.go.jpacs.orgnih.gov DFT calculations can trace complex cyclization and rearrangement pathways, evaluating the stability of proposed carbocation intermediates and identifying the most energetically favorable routes. nih.govjst.go.jpacs.org This approach has been used to show that some proposed reaction pathways involving unstable secondary carbocations are incorrect, with the reaction instead proceeding through more stable intermediates or concerted steps. nih.govjst.go.jp

These studies typically involve locating the transition state (TS) structure for each step of the reaction. A TS is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the step. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides insight into the conformational flexibility and intermolecular interactions of this compound.

Key Applications:

Conformational Analysis: this compound has several rotatable bonds, leading to a complex conformational landscape. nih.gov MD simulations can explore this landscape, identifying the most stable low-energy conformers and the energy barriers between them. This is crucial as the reactivity of the molecule can depend on its conformation.

Solvent Interactions: MD simulations can model the molecule in a solvent (like water or an organic solvent), showing how solvent molecules arrange around it and form hydrogen bonds. Studies on other alcohols in ionic liquids or lipid bilayers show how the alcohol's structure is perturbed and how it interacts with its environment. nih.govrsc.org The hydroxyl group of this compound would be a primary site for hydrogen bonding with protic solvents.

Force Field Development: Accurate MD simulations rely on force fields, which are sets of parameters describing the potential energy of the system. The development of force fields like OPLS/2020 for unsaturated hydrocarbons and alcohols improves the accuracy of simulations for molecules like this compound. researchgate.netacs.org

A typical MD simulation would place the molecule in a box of explicit solvent molecules and solve Newton's equations of motion for every atom over a period of nanoseconds to microseconds, generating a trajectory that can be analyzed for structural and dynamic properties. nih.gov

Theoretical Evaluation of Thermodynamic Parameters and Stability

Calculated Properties:

The following table includes thermodynamic and physical properties for this compound that have been computationally predicted and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem nih.gov |

| Molecular Weight | 124.18 g/mol | PubChem nih.gov |

| Exact Mass | 124.088815002 Da | PubChem nih.gov |

| XLogP3-AA (LogP) | 1.3 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Polar Surface Area | 20.2 Ų | PubChem nih.gov |

| Refractive Index | 1.474 | Cheméo (Predicted) chemeo.com |

| Molar Refractivity | 38.35 cm³ | Cheméo (Predicted) chemeo.com |

| Molar Volume | 133.5 cm³ | Cheméo (Predicted) chemeo.com |

| Polarizability | 15.20 ų | Cheméo (Predicted) chemeo.com |

| Surface Tension | 32.5 dyne/cm | Cheméo (Predicted) chemeo.com |

| Boiling Point | 175.7 °C | Cheméo (Predicted) chemeo.com |

| Enthalpy of Vaporization | 44.5 kJ/mol | Cheméo (Predicted) chemeo.com |

These values are derived from computational models and provide a baseline for understanding the physical behavior and stability of the compound. DFT calculations can also be employed to compute standard thermodynamic properties like the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°). researchgate.net Such calculations are crucial for determining the spontaneity (ΔG < 0) and heat exchange (exothermic, ΔH < 0 or endothermic, ΔH > 0) of reactions. researchgate.netresearchgate.net

In Silico Modeling of Molecular Interactions with Substrates and Catalysts

In silico modeling, particularly molecular docking and dynamics, can predict how this compound interacts with larger molecules like enzymes or synthetic catalysts. This is vital for drug design and catalyst development.

Modeling Approaches:

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a receptor, such as the active site of an enzyme. For this compound, this could be used to screen for potential biological targets or to understand its interaction with a known enzyme. The process generates a "binding score" that estimates the strength of the interaction.

Catalyst Interaction: Computational models can explore how the molecule interacts with a catalyst. upi.edu For example, in gold-catalyzed reactions of propargylic alcohols, DFT can model the coordination of the alkyne group to the gold center, a key step in the catalytic cycle. ucl.ac.uk Similarly, modeling interactions with ligands in a catalyst's second coordination sphere can explain how non-covalent interactions like hydrogen bonding can control catalytic activity and selectivity. acs.org

Mechanism-Based Inhibition: The alkyne functionality is present in some mechanism-based enzyme inhibitors. In silico modeling could explore how this compound or its metabolites might covalently bind to an enzyme active site, providing hypotheses for potential biological activity.

These computational techniques provide a powerful, atom-level view of molecular interactions that is often difficult to obtain through experimental methods alone, guiding further experimental work in catalyst design and pharmacology. acs.org

Applications in Organic Synthesis and Materials Science Research

3-Methyl-6-hepten-1-yn-3-ol as a Versatile Synthetic Building Block

Tertiary propargylic alcohols, the class of compounds to which this compound belongs, are recognized as valuable and readily accessible intermediates in organic synthesis. nih.govthieme-connect.comnih.govresearchgate.net They serve as bifunctional synthons where both the alkyne and hydroxyl groups can participate in a variety of useful reactions. researchgate.net The presence of an additional alkene functionality in this compound further expands its synthetic utility, positioning it as a versatile building block for more complex molecules.

The structural framework of this compound is amenable to transformations that can generate specialty olefins. While specific literature detailing the direct conversion of this compound is limited, the known reactivity of propargylic alcohols allows for well-established synthetic pathways. For instance, the reduction of the alkyne group can be controlled to yield either cis- or trans-alkenes, depending on the chosen reagents and conditions (e.g., Lindlar's catalyst for cis-olefins or sodium in liquid ammonia (B1221849) for trans-olefins). Furthermore, rearrangement reactions of tertiary propargylic alcohols can lead to the formation of substituted alkenes. thieme-connect.com

The terminal alkyne group in this compound is a key functional group for the synthesis of diacetylenic (diyne) intermediates. These motifs are crucial in the fields of materials science and medicinal chemistry due to their unique electronic and structural properties. rsc.orgrsc.org A primary method for creating unsymmetrical diynes is the Cadiot-Chodkiewicz coupling, a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne. rsc.orgrsc.orgwikipedia.orgsynarchive.com In this context, this compound can act as the terminal alkyne component, coupling with a variety of haloalkynes to produce complex diacetylenic alcohols. jk-sci.com This reaction proceeds through the formation of a copper(I) acetylide, which then couples with the haloalkyne. wikipedia.orgjk-sci.com

Table 2: Cadiot-Chodkiewicz Coupling Components

| Reactant Type | Example | Role in Synthesis |

|---|---|---|

| Terminal Alkyne | This compound | Nucleophilic acetylide precursor rsc.org |

| Haloalkyne | 1-Bromo-2-phenylethyne | Electrophilic coupling partner |

| Catalyst | Copper(I) salt (e.g., CuBr) | Facilitates acetylide formation and coupling wikipedia.orgsynarchive.com |

| Base | Amine (e.g., piperidine) | Deprotonates the terminal alkyne wikipedia.orgsynarchive.com |

The functional groups within this compound serve as handles for the construction of various heterocyclic systems. Propargylic alcohols are known precursors for synthesizing heterocycles like furans and quinolines. researchgate.netorganic-chemistry.org For example, the reaction of the alkyne moiety in the presence of other reagents can lead to cyclization events. Gold-catalyzed reactions of propargylic alcohols can produce halogenated building blocks that may be further elaborated into heterocyclic structures. nih.gov While direct examples utilizing this compound are not extensively documented, its structure is suitable for established synthetic methodologies that form heterocyclic rings.

Application in "Click Chemistry" and Advanced Molecular Assembly Strategies

The terminal alkyne of this compound makes it an ideal substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction's efficiency and selectivity make it a powerful tool for molecular assembly in materials science, drug discovery, and bioconjugation. nih.gov this compound can be "clicked" onto molecules bearing an azide (B81097) group, allowing for the straightforward covalent assembly of complex structures, including polymers and functionalized materials. nih.gov

Development of Downstream Derivatives and Functionalized Products for Materials

The multifunctionality of this compound allows for the creation of a wide array of downstream derivatives for materials science applications. The hydroxyl group can be esterified or etherified to tune solubility and reactivity. The alkyne and alkene groups are available for polymerization or for grafting the molecule onto polymer backbones. For example, after undergoing a CuAAC click reaction, the resulting triazole can act as a robust linker in the formation of polymersomes or other advanced materials. nih.gov The alkene can participate in olefin metathesis or radical polymerization, further expanding the possibilities for creating novel functional materials.

Research into Fragrance Compound Development and Formulation

Alcohols and olefins are common structural motifs in fragrance chemistry. nih.govthegoodscentscompany.com However, specific research focusing on this compound as a fragrance ingredient is not widely reported in scientific literature. While structurally related compounds are reviewed for their use in perfumes, the presence of the alkyne group in this molecule may impart unique olfactory properties that are not yet characterized. nih.gov Databases of fragrance and flavor compounds sometimes list related molecules, such as 3-methyl-1-nonen-3-ol, but note they are not recommended for fragrance use, indicating that the specific combination of structural features is critical for desirable scent profiles. thegoodscentscompany.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-methyl-1-nonen-3-ol |

Studies on Aromatic Profile Enhancement and Stability

Comparative Analysis with Synthetic Alternatives in Fragrance Formulations

There is a lack of published research conducting a comparative analysis of this compound with other synthetic alternatives in fragrance formulations. The fragrance industry utilizes a wide array of synthetic molecules to achieve specific scent profiles, and while this compound possesses structural motifs found in some fragrance ingredients, its performance, and characteristics relative to other synthetic options have not been documented in available scientific literature.

Research on Pyrolysis Products and Their Significance in Complex Mixtures (e.g., Tobacco Residue Analysis)

The pyrolysis of complex organic materials, such as tobacco, results in the formation of a diverse array of volatile and semi-volatile organic compounds. nih.govnih.govresearchgate.netfoobot.ioresearchgate.netanalytix.co.uk The composition of tobacco smoke and residue is known to include thousands of chemicals, including various alcohols, aldehydes, ketones, and hydrocarbons. researchgate.netfrontiersin.orgnih.gov

While direct identification of this compound in tobacco pyrolysis studies is not explicitly documented in the reviewed literature, the thermal degradation of larger molecules present in tobacco, such as cellulose (B213188) and various plant-specific compounds, is known to produce a wide range of smaller, volatile molecules. analytix.co.uk The presence of unsaturated alcohols and other functionalized hydrocarbons is a common finding in the analysis of tobacco smoke and residue. researchgate.netfrontiersin.orgnih.gov Therefore, it is plausible that compounds with a similar structure to this compound could be formed during the pyrolysis of tobacco. However, without specific analytical studies identifying this compound, its presence and significance in such complex mixtures remain speculative.

The table below lists some of the general classes of compounds identified in tobacco pyrolysis, which could potentially include or be structurally related to this compound.

General Compound Classes in Tobacco Pyrolysis Products

| Compound Class | Examples Found in Tobacco Pyrolysis |

| Alcohols | Phenol, Methyl Phenol, Long-chain alcohols |

| Aldehydes & Ketones | Furfural, Methyl cyclopentenone |

| Hydrocarbons | Benzene, Toluene (B28343), Xylene, Naphthalene, Limonene |

| Nitrogenous Compounds | Nicotine, Pyridine |

Exploration of Biological Activities and Natural Product Research of 3 Methyl 6 Hepten 1 Yn 3 Ol Non Clinical Focus

Antimicrobial Research Efficacy and Mechanism Investigations

The unique structural characteristics of 3-Methyl-6-hepten-1-yn-3-ol, a member of the propargylic alcohol family, have prompted investigations into its antimicrobial properties. Research in this area has focused on its efficacy against a broad spectrum of bacteria and its potential applications as a natural antimicrobial agent.

Inhibition Studies Against Gram-Positive Bacteria

Studies have indicated that this compound and its derivatives exhibit inhibitory activity against Gram-positive bacteria. While specific details on the bacterial strains tested are not extensively documented in publicly available research, the general findings suggest a potential for this compound to interfere with the growth of these microorganisms. The mechanism of action is thought to be related to the structural features of propargylic alcohols, which can interact with bacterial cell components.

Inhibition Studies Against Gram-Negative Bacteria

Similar to its effects on Gram-positive bacteria, this compound has demonstrated inhibitory action against Gram-negative bacteria. The outer membrane of Gram-negative bacteria typically presents a formidable barrier to many antimicrobial agents. The ability of this compound to show activity suggests it may possess a mechanism that can overcome this protective layer. However, detailed studies on the specific interactions and the range of susceptible Gram-negative species are limited.

Determination of Minimum Inhibitory Concentrations (MIC) in Research Settings

In laboratory settings, the antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. For this compound and related propargylic alcohol derivatives, research has reported MIC values ranging from 0.5 to 2.0 mg/mL against various pathogens. This range indicates a moderate level of antimicrobial activity.

Below is a data table summarizing the reported MIC values for derivatives of propargylic alcohols, including this compound.

| Microorganism Type | Reported MIC Range (mg/mL) |

| Gram-Positive Bacteria | 0.5 - 2.0 |

| Gram-Negative Bacteria | 0.5 - 2.0 |

Note: This data represents a general range for propargylic alcohol derivatives and may not reflect the precise MIC for this compound against specific bacterial strains.

Potential as a Natural Antimicrobial Agent for Agricultural Applications

The demonstrated broad-spectrum antimicrobial activity of this compound has led to suggestions of its potential use as a natural antimicrobial agent in agriculture. In this context, it could theoretically be applied to control the growth of plant-pathogenic bacteria, thereby protecting crops. However, it is crucial to note that this is a prospective application based on initial laboratory findings. There is currently a lack of published studies detailing specific agricultural applications, such as field trials or efficacy tests against specific phytopathogens.

Presence and Isolation in Natural Product Extracts

Beyond synthetic chemistry, this compound has also been identified as a naturally occurring compound, most notably in the extracts of honeysuckle flowers.

Identification in Lonicerae Flos (Honeysuckle Flower) Extracts and Phytochemical Analysis

Phytochemical analyses of Lonicerae Flos, the dried flower buds of various honeysuckle species, have confirmed the presence of this compound. This compound is one of many volatile and semi-volatile constituents that contribute to the complex chemical profile of honeysuckle.

The identification of this compound in these extracts is typically achieved through sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used for the separation and identification of individual volatile compounds within a complex mixture like a plant extract. In this process, the extract is vaporized and passed through a long column (gas chromatography), which separates the components based on their chemical properties. As each compound exits the column, it enters a mass spectrometer, which bombards it with electrons, causing it to break into charged fragments. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparing it to spectral libraries. While its presence has been confirmed, quantitative data regarding the concentration of this compound in various honeysuckle extracts is not widely available in the current body of scientific literature.

Detection in Curcuma longa (Turmeric) Extracts and Metabolite Profiling

The analysis of the chemical constituents of Curcuma longa, commonly known as turmeric, is a significant area of natural product research. The rhizomes of this plant are rich in a variety of secondary metabolites, which are believed to contribute to its traditional uses. nih.govfrontiersin.orgnih.gov The primary methods for identifying these compounds, particularly the volatile components found in the essential oil, involve gas chromatography-mass spectrometry (GC-MS). nih.govphytojournal.comwjarr.com

Metabolite profiling studies of Curcuma longa have successfully identified a wide array of compounds, with a focus on curcuminoids and terpenoids. mdpi.com These analyses are crucial for understanding the chemical diversity among different cultivars and the potential applications of their extracts. nih.govfrontiersin.orgnih.gov While numerous compounds have been cataloged from Curcuma longa extracts, direct evidence of this compound in these analyses is not prominently reported in the reviewed literature.

However, the analytical techniques employed, such as GC-MS, are well-suited for the detection of such volatile alkynyl alcohols. nih.govphytojournal.com For instance, a study focusing on the secondary metabolite profiles of various Curcuma longa cultivars utilized GC-MS to analyze the essential oil obtained through hydro-distillation. nih.gov This comprehensive analysis led to the identification of numerous compounds, including those with similar structural features to propargylic alcohols. nih.gov One such study on the methanolic rhizome extract of Curcuma longa identified a related compound, 6-octen-1-yn-3-ol, 3,7-dimethyl, which is noted for its use as a flavoring agent. phytojournal.com The typical GC-MS analysis involves separating the volatile compounds in a gas chromatograph and then identifying them based on their mass spectra by comparing them to established libraries like the National Institute of Standards and Technology (NIST) library. nih.govphytojournal.com

The following table summarizes the key aspects of metabolite profiling of Curcuma longa relevant to the detection of volatile compounds.

| Analytical Aspect | Description |

| Plant Material | Fresh or dried rhizomes of Curcuma longa are typically used for extraction. nih.govphytojournal.com |

| Extraction Method | Hydro-distillation is a common method to extract the essential oil from the rhizomes. nih.gov Solvent extraction using methanol (B129727) has also been employed. phytojournal.com |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for separating and identifying volatile compounds. nih.govphytojournal.comwjarr.com |

| Compound Identification | Compounds are identified by comparing their mass spectra with reference libraries such as NIST. nih.govphytojournal.com |

| Major Compound Classes Detected | The main classes of compounds identified are terpenoids and curcuminoids. mdpi.com |